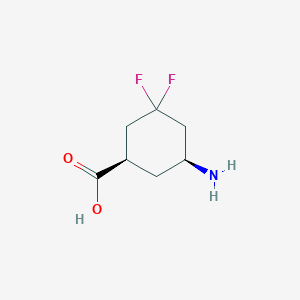
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluorocyclohexane groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
This compound ethyl ester: Similar to the methyl ester, but with an ethyl ester group.
This compound tert-butyl ester: This compound features a tert-butyl ester group, providing different steric and electronic properties .
These comparisons highlight the unique properties of this compound, particularly its potential for forming strong interactions with molecular targets due to the presence of the carboxylic acid group.
Eigenschaften
Molekularformel |
C7H11F2NO2 |
|---|---|
Molekulargewicht |
179.16 g/mol |
IUPAC-Name |
(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4(6(11)12)1-5(10)3-7/h4-5H,1-3,10H2,(H,11,12)/t4-,5+/m1/s1 |
InChI-Schlüssel |
KBFZLHCDOOFIGV-UHNVWZDZSA-N |
Isomerische SMILES |
C1[C@H](CC(C[C@H]1N)(F)F)C(=O)O |
Kanonische SMILES |
C1C(CC(CC1N)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)

![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
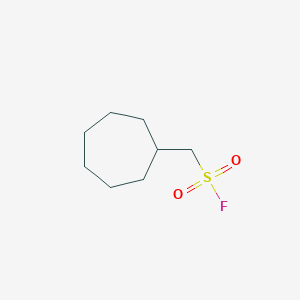

![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)

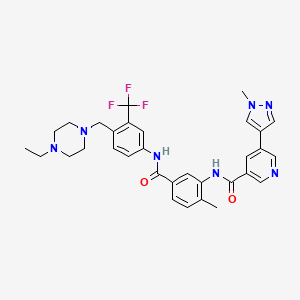
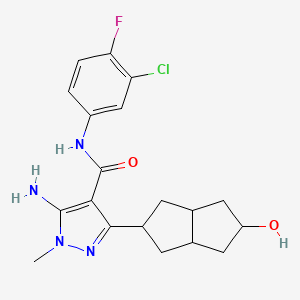

![7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13338498.png)
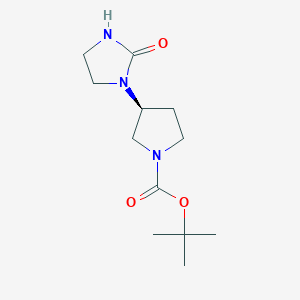
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)

